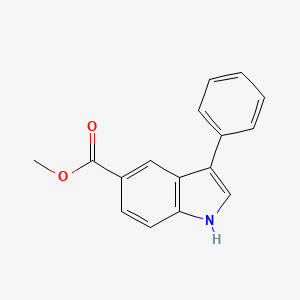

methyl 3-phenyl-1H-indole-5-carboxylate

Description

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

methyl 3-phenyl-1H-indole-5-carboxylate |

InChI |

InChI=1S/C16H13NO2/c1-19-16(18)12-7-8-15-13(9-12)14(10-17-15)11-5-3-2-4-6-11/h2-10,17H,1H3 |

InChI Key |

SJVJUCYMUSRUET-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Methodology

- Starting Materials: Phenylhydrazine derivatives and suitable ketones or aldehydes.

- Reaction Conditions: Acidic conditions, typically using phosphoric acid or polyphosphoric acid (PPA), with reflux temperatures ranging from 100°C to 130°C.

- Procedure: Phenylhydrazine reacts with a ketone or aldehyde bearing the ester group at the appropriate position. Under acidic reflux, cyclization occurs, forming the indole core.

Application to Synthesis

- To obtain methyl 3-phenyl-1H-indole-5-carboxylate, a phenylhydrazine derivative can be reacted with methyl 2-oxo-3-phenylpropanoate or similar precursors.

- The process involves initial formation of a hydrazone, followed by acid-induced rearrangement and cyclization to generate the indole nucleus.

Advantages & Limitations

| Advantages | Limitations |

|---|---|

| Well-established, high yield | Requires harsh acidic conditions |

| Suitable for diverse substitutions | Possible side reactions and byproducts |

Palladium-Catalyzed Cross-Coupling Strategies

Recent advances favor the use of palladium-catalyzed cross-coupling reactions, notably Suzuki-Miyaura coupling, to introduce phenyl groups at the 3-position of the indole ring.

Methodology

- Precursor Synthesis: Start with a halogenated indole precursor, such as 5-bromoindole-3-carboxylate.

- Coupling Reaction: React with phenylboronic acid or derivatives in the presence of Pd(0) catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents like ethanol or DMF.

- Reaction Conditions: Reflux at 80–100°C, under inert atmosphere.

Reaction Scheme

Indole-5-bromo-3-carboxylate + Phenylboronic acid → Methyl 3-phenyl-1H-indole-5-carboxylate

Advantages & Limitations

| Advantages | Limitations |

|---|---|

| High regioselectivity | Requires halogenated intermediates |

| Mild reaction conditions | Cost of palladium catalysts |

Multi-Component and Cyclization Strategies

Recent research has explored multi-component reactions involving 2-hydroxyacetophenone derivatives, pyrroles, and catalysts like scandium triflate (Sc(OTf)₃) under microwave or conventional heating.

Key Studies

- Glycerol-mediated cyclization: As demonstrated in recent experimental studies, 2-hydroxyacetophenone reacts with pyrroles and methyl acetoacetate in the presence of Sc(OTf)₃ at 80°C, yielding indole derivatives including methyl 3-phenyl-1H-indole-5-carboxylate.

- Reaction Conditions: Typically, reactions are performed in glycerol as a green solvent, with catalyst loadings around 10–20 mol%, for durations of 6–8 hours.

Representative Procedure

- Mix 2-hydroxyacetophenone, phenylpyrrole, and methyl acetoacetate in glycerol.

- Add Sc(OTf)₃ catalyst.

- Heat at 80°C for 6–8 hours.

- Extract and purify via column chromatography.

Advantages & Limitations

| Advantages | Limitations |

|---|---|

| Environmentally friendly solvent | Multi-step purification |

| High yields (up to 83%) | Requires optimization for different substituents |

Microflow Synthesis of Indole Derivatives

Innovative methods involve microflow reactors enabling rapid, mild, and scalable synthesis of indole derivatives, including methyl 3-phenyl-1H-indole-5-carboxylate.

Methodology

- Rapid generation of reactive intermediates like (1H-indol-3-yl)methyl electrophiles.

- Nucleophilic substitution at the 3-position facilitated by microflow technology, minimizing side reactions such as dimerization.

Reaction Conditions

- Temperature: 25°C to 80°C.

- Reaction time: milliseconds to seconds.

- Catalysts: Mild Lewis acids or Brønsted acids.

Advantages & Limitations

| Advantages | Limitations |

|---|---|

| Precise control over reaction parameters | Requires specialized equipment |

| Suitable for unstable intermediates | Scale-up challenges |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common, especially at the 2- and 3-positions of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in various alkylated or acylated indole derivatives.

Scientific Research Applications

Methyl 3-phenyl-1H-indole-5-carboxylate has numerous applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is used in the study of indole-based biological pathways and as a probe in biochemical assays.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-phenyl-1H-indole-5-carboxylate varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For example, indole derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares methyl 3-phenyl-1H-indole-5-carboxylate with structurally related indole derivatives, focusing on substituent effects, molecular properties, and synthetic methodologies.

Substituent Variations at the 3-Position

(a) Phenyl vs. Methoxymethyl Substituents

- Methyl 3-(Methoxymethyl)-1H-Indole-5-Carboxylate (CAS 947412-99-9):

- Methyl 3-Phenyl-1H-Indole-5-Carboxylate: Estimated Molecular Weight: ~237.26 g/mol (based on C₁₆H₁₃NO₂).

(b) Phenyl vs. Selenium-Containing Substituents

- Methyl 3-(Phenylselanyl)-1H-Indole-5-Carboxylate (Compound 3la):

Substituent Variations at the 5-Position

- Methyl 1H-Indole-5-Carboxylate (CAS 1011-65-0): Molecular Weight: 175.17 g/mol. Lacking a 3-position substituent, this compound serves as the parent structure.

- Methyl 3-Methyl-1H-Indole-6-Carboxylate (CAS 184151-49-3): Similarity Score: 0.97 (relative to methyl 1H-indole-5-carboxylate).

Halogenated and Heterocyclic Derivatives

- 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-fluoro-1H-indole (Compound 74):

- Methyl 1-(Furan-2-carbonyl)-1H-Indole-3-Carboxylate (CAS 401611-14-1):

Data Tables: Structural and Molecular Comparisons

Table 1. Key Structural Analogs of Methyl 3-Phenyl-1H-Indole-5-Carboxylate

Research Findings and Implications

- Electronic Effects : Electron-withdrawing groups (e.g., halogens) at the 7-position enhance stability, while electron-donating groups (e.g., methoxymethyl) increase polarity .

- Biological Activity : The phenyl group at position 3 may improve interactions with hydrophobic protein pockets, a feature leveraged in drug design .

- Synthetic Challenges : Steric hindrance from the 3-phenyl group could complicate electrophilic substitutions, necessitating optimized conditions (e.g., Lewis acid catalysis) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-phenyl-1H-indole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. For example, substituents like phenyl groups at the 3-position can be introduced using Suzuki-Miyaura coupling . Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (DMF or ethanol), and reaction temperatures (reflux at 80–100°C). Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of methyl 3-phenyl-1H-indole-5-carboxylate?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., phenyl at C3 and carboxylate at C5). Deuterated DMSO or CDCl₃ are preferred solvents .

- HPLC-MS for purity assessment (>95% purity is typical for research-grade material).

- X-ray crystallography to resolve ambiguities in regiochemistry, as demonstrated for analogous indole derivatives .

Q. What safety precautions are required when handling methyl 3-phenyl-1H-indole-5-carboxylate?

- Methodology : Consult Safety Data Sheets (SDS) for hazard information. Wear PPE (gloves, lab coat), use fume hoods, and avoid inhalation/contact. Emergency procedures include rinsing exposed areas with water and seeking medical consultation .

Advanced Research Questions

Q. How does the 3-phenyl substitution influence the electronic properties and reactivity of the indole core?

- Methodology : Computational studies (DFT) can model electron density distribution. The phenyl group at C3 increases steric hindrance, affecting nucleophilic attack at C2/C4. Compare reactivity with derivatives lacking the phenyl group (e.g., methyl indole-5-carboxylate) using kinetic assays .

Q. What strategies address low yields in multi-step syntheses of methyl 3-phenyl-1H-indole-5-carboxylate derivatives?

- Methodology :

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during functionalization .

- Catalyst optimization : Screen palladium/ligand combinations (e.g., PdCl₂(dppf)) to improve coupling efficiency .

- Workup : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates .

Q. How do structural modifications (e.g., halogenation) at the 5-carboxylate position affect biological activity?

- Methodology : Synthesize analogs (e.g., 5-fluoro or 5-chloro derivatives) and evaluate in vitro bioassays. For example, fluorination at C5 enhances metabolic stability in enzyme inhibition studies, as seen in related indole carboxylates .

Q. What analytical techniques resolve contradictions in reported spectral data for indole derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.